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molecular formula C11H16N2O3 B061395 tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 169280-83-5

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No. B061395
M. Wt: 224.26 g/mol
InChI Key: BORDVYKLAFQRSP-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

To a solution of tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate 116 (85.0 g, 379 mmol) and diisopropylethylamine (296 g, 2.27 mol) in THF (850 mL) was added methanesulfonyl chloride (130 g, 1.14 mol) over a period of 30 min at 0° C. The mixture was stirred for 12 h at room temperature then washed with H2O (2×100 mL) and dried over Na2SO4. The mixture was concentrated and the crude residue was purified by flash chromatography (petroleum ether: ethyl acetate=10:1) to give 117 (30 g, 63% yield).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
296 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N:7][CH:8]=1.C(N(C(C)C)CC)(C)C.CS([Cl:30])(=O)=O>C1COCC1>[Cl:30][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
OCC=1C=CC(=NC1)NC(OC(C)(C)C)=O
Name
Quantity
296 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
130 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then washed with H2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (petroleum ether: ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCC=1C=CC(=NC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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